molecular formula C11H11F2N3O2S B2680975 N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 955965-14-7

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2680975
CAS No.: 955965-14-7
M. Wt: 287.28
InChI Key: ATFYDNSGKLEZDZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluorophenyl and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(3,4-difluorophenyl)-3-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

N-(3,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12F2N4O2S
  • Molecular Weight : 306.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, studies have demonstrated that pyrazole sulfonamides can inhibit the activity of carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor pH regulation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Pyrazole-4-sulfonamides have been documented to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The sulfonamide moiety contributes to this activity by modulating inflammatory pathways.

  • Case Studies : Research indicates that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/Activity Level
AnticancerPyrazole derivativesIC50 values < 10 µM
AntibacterialBroad-spectrum sulfonamidesMIC values 0.5 - 5 µg/mL
AntifungalPyrazole derivativesMIC values < 10 µg/mL
Anti-inflammatorySulfonamide derivativesIC50 values around 50 µg/mL

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with a suitable pyrazole precursor under acidic conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYDNSGKLEZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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